molecular formula C19H22ClN5O2 B2456270 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476482-07-2

7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2456270
CAS No.: 476482-07-2
M. Wt: 387.87
InChI Key: GJXLZPXXXZYIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-24-16-15(17(26)23-19(24)27)25(11-12-7-5-6-10-14(12)20)18(22-16)21-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXLZPXXXZYIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-07-2
Record name 7-(2-CHLOROBENZYL)-8-(CYCLOHEXYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known by its chemical formula C20H24ClN5O2, is a purine derivative that has garnered attention for its potential biological activities. This compound has been investigated for its effects on various biological systems, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure

The compound's structure features a chlorobenzyl group and a cyclohexylamino moiety attached to a purine backbone. The presence of these functional groups is hypothesized to contribute to its biological activities.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, it has shown potent inhibitory effects against leukemic (K562) and prostate (DU145) cancer cells, with IC50 values in the nanomolar range (30–100 nM) . The compound operates as a multikinase inhibitor, targeting key kinases involved in cell proliferation and survival, including CDK4, CDK6, and PI3K-δ .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (nM)
K562 (Leukemia)30
DU145 (Prostate)50
HCT15 (Colorectal)300
CAPAN-1 (Pancreatic)500

2. Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits the growth of strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Salmonella typhi11.29

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Kinase Inhibition : By inhibiting kinases such as CDK4 and CDK6, the compound disrupts cell cycle progression in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in malignant cells.
  • Antimicrobial Action : The exact mechanism for its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable study explored the efficacy of this compound in combination with other chemotherapeutic agents in treating resistant cancer cell lines. Results indicated that the combination therapy enhanced cytotoxicity compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.